
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
Description
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a synthetic organic compound featuring a phenylacetate backbone modified with a tert-butyl ester and a 3-aminopropyl substituent on the aromatic ring.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |
InChI Key |
LHWMQSVCKRCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |
Origin of Product |
United States |
Preparation Methods
Method Overview
The synthesis of similar tert-butyl carbamate derivatives, such as tert-butyl 2-(substituted benzamido)phenylcarbamate , involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids or their derivatives. This approach is adaptable for the synthesis of compounds like tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate , where the amino group on the phenyl ring is further functionalized.
Reaction Conditions and Reagents
Process Summary
- The carboxylic acid derivative (e.g., 4-aminobutyric acid or its ester) is activated using EDCI and HOBt.
- The activated acid reacts with tert-butyl 2-amino phenylcarbamate under mild conditions.
- The reaction mixture is stirred at room temperature for several hours, monitored by TLC.
- The crude product is extracted, washed, dried, and purified via chromatography.
Specific Synthesis of Tert-butyl 2-(4-Fluorobenzamido)phenylcarbamate
A typical synthesis involves:
- Starting from 4-fluorobenzoic acid (1.07 mmol).
- Activation with isobutyl chlorocarbonate to form mixed acid anhydride.
- Condensation with tert-butyl 2-amino phenylcarbamate in the presence of N-methylmorpholine as a base.
- Reaction carried out in anhydrous ethyl acetate at low temperatures (-20°C to 0°C).
- Reaction duration: 3–5 hours, monitored by TLC.
- Work-up includes dilution with water, extraction with diethyl ether, washing, drying, and chromatography.
This process yields the corresponding tert-butyl 2-(4-fluorobenzamido)phenylcarbamate with high efficiency.
Synthesis of the Core Intermediate for Lacosamide
Preparation of (R)-N-[(1-(Hydroxymethyl)-2-oxo-2-phenylethyl)]-tert-butyl carbamate
- Starting Material: N-BOC-D-Serine.
- Activation: Formation of mixed anhydride with isobutyl chlorocarbonate.
- Condensation: Reaction with benzene methanamine (aniline derivative) in anhydrous ethyl acetate.
- Reaction Conditions: Under anhydrous and cold conditions (-10°C to 0°C), with molar ratios of reagents optimized for high yield.
- Work-up: Similar extraction, washing, and chromatography steps as above.
This method is adaptable for synthesizing the target compound This compound by modifying the amine component to include a 3-aminopropyl group.
Alkylation of the Core Compound
Phase-Transfer Catalysis (PTC) Method
- Reagents: The core compound (such as compound I), tetrabutylammonium bromide as phase-transfer catalyst, potassium hydroxide as base, methyl sulfate as alkylating agent.
- Reaction Conditions: Conducted in ethyl acetate at -10°C to 35°C.
- Procedure:
- Mix the core compound with phase-transfer catalyst and base.
- Add methyl sulfate slowly under stirring.
- Reaction time: 1.5–3 hours.
- Post-reaction work-up involves extraction, washing, and purification.
This method efficiently introduces methyl groups at specific positions, facilitating the synthesis of derivatives like This compound .
Notes on Process Optimization and Yield
Summary of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines, esters.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of enzymes involved in disease pathways, making them candidates for drug development .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Analogs with Varying Alkylamine Chains
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate (CAS 124499-20-3)
- Key Differences: The 2-aminoethyl substituent (vs. 3-aminopropyl) shortens the alkyl chain by one carbon, reducing hydrophobicity and altering spatial orientation. Molecular weight: 235.322 g/mol (vs. higher for the 3-aminopropyl analog due to the additional methylene group).
- Implications: Shorter chains may reduce membrane permeability but enhance solubility in polar solvents.
Ethyl amino(4-tert-butylphenyl)cyclopropylacetate (CAS 5099-55-8)
- Key Differences :
- Incorporates a cyclopropane ring adjacent to the acetate moiety, introducing conformational rigidity.
- Ethyl ester (vs. tert-butyl) offers less steric protection, making the carboxylic acid more accessible under mild hydrolysis conditions.
- Implications :
tert-Butyl Carbamate Derivatives with Aminopropyl Chains
Compound 15 ()
- Structure: Features a tert-butyl carbamate-protected 3-aminopropyl chain and a Boc (tert-butoxycarbonyl)-modified amine.
- Key Differences :
- Dual Boc protection on the amine and carbamate groups increases molecular weight and stability against nucleophiles.
- The extended alkyl chain (butyl vs. propyl) alters solubility and lipophilicity.
- Implications :
Cyclopropane-Containing tert-Butyl Esters ()
Tert-butyl 2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetate (CAS 1922716-91-3)
- Key Differences: Trifluoromethylcyclopropyl group introduces strong electron-withdrawing effects and steric hindrance. Amino group is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).
- Implications :
Antioxidant Analogs with tert-Butyl Groups (–2)
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Key Differences: Phenolic hydroxyl group (vs. acetate ester) enables radical scavenging. Lacks the aminopropyl side chain, limiting its utility in nucleophilic reactions.
Biological Activity
Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H19NO2
- CAS Number : 53411450
- Molecular Weight : 221.30 g/mol
The synthesis of this compound typically involves the reaction of tert-butyl acetate with 4-(3-aminopropyl)phenol under acidic conditions. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors related to neuroprotection and anti-inflammatory pathways.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. In vitro studies demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Specifically, the compound showed a significant reduction in cell death caused by Aβ toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in neuronal cells. This activity is crucial for conditions characterized by chronic inflammation, such as neurodegenerative disorders.
Case Study: Neuroprotection Against Aβ-Induced Toxicity
A study investigated the effects of this compound on astrocyte cell viability when exposed to Aβ1-42. The results indicated:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Aβ1-42 | 43.78 ± 7.17 |
Aβ1-42 + Compound | 62.98 ± 4.92 |
This data suggests that the compound significantly protects astrocytes from Aβ-induced toxicity.
In Vivo Studies
In vivo experiments using animal models further supported these findings. The compound was administered to rats subjected to scopolamine-induced cognitive impairment, and assessments showed improvements in cognitive function along with reduced levels of Aβ plaques in brain tissues.
Q & A
What are the standard synthetic routes for preparing tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate? (Basic)
A common approach involves multi-step synthesis, starting with palladium-catalyzed cross-coupling reactions to introduce the aminopropyl group. For example, tert-butyl esters of aromatic amines are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by esterification . Key steps include protecting the amine group during synthesis (e.g., using trifluoroacetic acid for deprotection) and optimizing solvent systems (e.g., acetonitrile or dichloromethane) for intermediate purification .
How can researchers resolve discrepancies between observed and theoretical NMR spectral data for this compound? (Advanced)
Discrepancies may arise from solvent effects, impurities, or tautomerism. For instance, in DMSO-d6, residual water peaks can overlap with amine protons. Advanced strategies include:
- Conducting 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
- Purifying intermediates via column chromatography (e.g., using gradients of MeOH in CH₂Cl₂) to remove byproducts .
What safety precautions are recommended when handling this compound? (Basic)
While specific toxicity data may be limited, general precautions include:
- Using NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles and gloves resistant to organic solvents .
- Conducting reactions in a fume hood to mitigate inhalation risks, especially during amine deprotection steps involving volatile acids like TFA .
How can reaction yields be optimized in the presence of the reactive aminopropyl group? (Advanced)
To prevent side reactions (e.g., oxidation or undesired coupling):
- Employ inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) during sensitive steps .
- Use temporary protecting groups (e.g., Boc or Fmoc) for the amine, followed by mild deprotection conditions .
- Monitor reaction progress via LCMS to identify intermediates and adjust stoichiometry in real-time .
What analytical techniques are essential for confirming the structure and purity of this compound? (Basic)
Critical methods include:
- LCMS/HPLC : To verify molecular weight (e.g., [M+H]+ = 487.1) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
- ¹H/¹³C NMR : Characteristic shifts for tert-butyl (δ ~1.37 ppm) and aromatic protons (δ ~6.8–7.8 ppm) confirm structural integrity .
- FT-IR : To validate ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
What strategies mitigate byproduct formation during the synthesis of this compound? (Advanced)
Byproducts often arise from incomplete coupling or over-reaction. Solutions include:
- Optimizing catalyst systems (e.g., Pd(OAc)₂ with tri-o-tolylphosphine for efficient cross-coupling) .
- Using scavenger resins (e.g., silica gel plugs) during workup to adsorb unreacted reagents .
- Performing iterative recrystallization or preparative HPLC for high-purity isolation .
How should this compound be stored to ensure stability? (Basic)
Store under inert conditions (argon atmosphere) at −20°C in amber vials to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure, as tertiary esters are prone to acidic degradation .
What approaches enable scalable synthesis while maintaining efficiency and purity? (Advanced)
For scale-up:
- Replace batch reactors with flow chemistry systems to enhance mixing and heat transfer during exothermic steps .
- Use cost-effective catalysts (e.g., recyclable Pd nanoparticles) and solvent recovery systems (e.g., acetonitrile distillation) .
- Validate purity at each stage via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .
How can researchers address solubility challenges during purification? (Advanced)
Poor solubility in polar/nonpolar solvents can hinder crystallization. Tactics include:
- Screening solvent mixtures (e.g., ethyl acetate/hexane gradients) .
- Derivatizing the compound (e.g., converting the amine to a hydrochloride salt) to alter solubility profiles .
What computational tools aid in predicting the reactivity of this compound? (Advanced)
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. Molecular dynamics simulations model interactions in solution-phase reactions, guiding solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.